4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione
Description
Contextualization within Biphenyl (B1667301) and Quinone Chemical Classes
4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione belongs to two prominent classes of organic compounds: biphenyls and quinones. The biphenyl framework, consisting of two connected phenyl rings, provides a rigid and electronically conjugated scaffold. The rotational freedom around the central carbon-carbon single bond can influence the planarity of the molecule, which in turn affects its electronic properties.
Quinones are characterized by a cyclohexadienedione structure and are well-known for their electron-accepting capabilities and reversible redox behavior. nih.govbiointerfaceresearch.com The quinone moiety in this compound serves as the electron-acceptor component of the molecule. The fusion of a biphenyl structure with a quinone core creates a system where the electronic effects of substituents on one ring can be transmitted through the biphenyl bridge to influence the properties of the quinone ring. Quinone derivatives are a significant class of compounds in organic chemistry, with applications ranging from biological activity to materials science. nih.govbiointerfaceresearch.combiointerfaceresearch.comresearchgate.net
Table 1: General Properties of Biphenyl and Quinone Scaffolds
| Feature | Biphenyl | Quinone |
|---|---|---|
| Core Structure | Two interconnected phenyl rings | Cyclohexadienedione |
| Key Property | π-conjugated system, rotational flexibility | Electron-accepting, redox activity |
| Typical Applications | Liquid crystals, organic light-emitting diodes (OLEDs), ligands in catalysis | Dyes, redox indicators, electron transport materials |
Significance of Dimethylamino Substitution in Related Organic Molecular Architectures
The dimethylamino group (-N(CH₃)₂) is a powerful electron-donating group due to the lone pair of electrons on the nitrogen atom. nih.gov When attached to an aromatic system, it significantly increases the electron density of the ring through resonance effects. In the context of this compound, the dimethylamino group is positioned on the phenyl ring that is not part of the quinone structure. This substitution transforms that phenyl ring into a potent electron-donating moiety.
The presence of this strong donor group has profound implications for the molecule's electronic structure and photophysical properties. nih.govnih.gov It can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation, where an electron is promoted from the donor part of the molecule (the dimethylamino-substituted phenyl ring) to the acceptor part (the quinone ring). This ICT character is often associated with interesting optical phenomena such as solvatochromism, where the absorption and emission wavelengths of the molecule change with the polarity of the solvent. nih.gov The dimethylamino group's ability to influence the electronic properties of molecules makes it a valuable functional group in the design of materials for organic electronics and nonlinear optics. sigmaaldrich.com
Overview of Contemporary Research Trajectories for Donor-Acceptor Systems
Donor-acceptor (D-A) systems are at the forefront of modern chemical research, with applications spanning a wide range of fields. aip.orgnih.gov These systems are characterized by the covalent linkage of an electron-donating unit to an electron-accepting unit. researchgate.netnih.gov The electronic interaction between the donor and acceptor components gives rise to unique photophysical and electronic properties.
Current research in donor-acceptor systems is focused on several key areas:
Organic Photovoltaics (OPVs): D-A molecules are central to the development of organic solar cells, where they facilitate charge separation at the donor-acceptor interface upon light absorption. aip.org
Organic Light-Emitting Diodes (OLEDs): In OLEDs, D-A materials can be used as emitters, with the intramolecular charge transfer character influencing the emission color and efficiency. Thermally activated delayed fluorescence (TADF) is a particularly active area of research where D-A systems play a crucial role. nih.gov
Molecular Electronics: The ability to control charge transport through a single molecule is a key goal of molecular electronics. D-A systems are being investigated as molecular wires and switches. researchgate.net
Sensors and Probes: The sensitivity of the ICT state to the local environment makes D-A molecules excellent candidates for chemical sensors and fluorescent probes.
The structure of this compound, with its distinct donor (dimethylamino-phenyl) and acceptor (quinone) moieties connected by a biphenyl linker, positions it as a promising candidate for exploration within these contemporary research trajectories.
Table 2: Research Applications of Donor-Acceptor Systems
| Research Area | Role of Donor-Acceptor System | Desired Properties |
|---|---|---|
| Organic Photovoltaics | Active layer material for charge generation | Broad absorption, efficient charge separation, high charge mobility |
| OLEDs (TADF) | Emitter material | Small singlet-triplet energy gap, high photoluminescence quantum yield |
| Molecular Electronics | Molecular wires, rectifiers, switches | Tunable conductivity, switching behavior |
| Chemical Sensing | Fluorescent probes | Environment-sensitive emission, high selectivity and sensitivity |
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15(2)11-5-3-10(4-6-11)13-9-12(16)7-8-14(13)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEILNRTQRZMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565702 | |
| Record name | 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53934-44-4 | |
| Record name | 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Chemistry of 4 Dimethylamino 1,1 Biphenyl 2,5 Dione
Strategies for Biphenyl (B1667301) Core Construction
The formation of the C-C bond linking the two phenyl rings is the foundational step in the synthesis. Both modern metal-catalyzed reactions and classical methodologies are employed for this purpose.
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering high efficiency and broad functional group tolerance. chemistrysteps.com The most effective catalysts often utilize palladium, although nickel is also employed. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide or triflate with an organoboron reagent, typically a boronic acid or ester, catalyzed by a palladium(0) complex. nih.govresearchgate.net It is one of the most widely used methods due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents. nih.gov For the synthesis of the target molecule's backbone, this could involve coupling a 4-(dimethylamino)phenylboronic acid with a 2,5-dimethoxybromobenzene, followed by demethylation and oxidation.
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium. chadsprep.com A key advantage is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. nih.govgoogle.com However, the high toxicity of organotin compounds is a significant drawback. libretexts.org
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. researchgate.net The Negishi coupling is highly effective for forming C-C bonds between sp², sp³, and sp carbon atoms. researchgate.netnih.gov Organozinc reagents are more reactive than their boron and tin counterparts, which can be advantageous but also limits functional group compatibility.
Kumada Coupling: The Kumada coupling was one of the first catalytic cross-coupling methods developed and employs a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. utexas.edumdpi.com While powerful, the high reactivity of Grignard reagents restricts the types of functional groups that can be present on the coupling partners. mdpi.com
| Coupling Reaction | Organometallic Reagent (R-M) | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Pd | Mild conditions, high functional group tolerance, low toxicity of reagents. nih.gov | Potential for protodeboronation side reactions. |
| Stille | Arylstannane | Pd | Stable reagents, excellent functional group tolerance. nih.gov | High toxicity of tin compounds, difficulty in removing tin byproducts. libretexts.org |
| Negishi | Arylzinc halide | Pd or Ni | High reactivity, couples various carbon hybridizations (sp³, sp², sp). researchgate.net | Moisture/air sensitive reagents, lower functional group tolerance. |
| Kumada | Aryl-Grignard (ArMgX) | Pd or Ni | High reactivity, readily available reagents. utexas.edu | Low tolerance for sensitive functional groups (e.g., esters, ketones). mdpi.com |
Before the advent of metal-catalyzed reactions, classical methods were the primary means of forming aryl-aryl bonds.
Ullmann Reaction: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules at high temperatures. lookchem.comchemicalbook.com This method is typically used for synthesizing symmetrical biaryls. researchgate.net The mechanism involves the formation of an active copper(I) species. chemicalbook.com While effective, the reaction often requires harsh conditions and an excess of copper. researchgate.net
Wurtz-Fittig Reaction: This reaction extends the Wurtz reaction, coupling an aryl halide with an alkyl halide using sodium metal in a dry ether solvent to form a substituted aromatic compound. researchgate.netnih.gov The mechanism can proceed through either radical or organoalkali intermediates. researchgate.netresearchgate.net A significant limitation is the formation of side products (aryl-aryl and alkyl-alkyl coupled products), which complicates purification. researchgate.net
Research into novel synthetic routes continues to provide alternative methods for biphenyl construction.
Tellurium-Mediated Synthesis: Organotellurium compounds can serve as intermediates in the synthesis of symmetrical biaryls. Aromatic compounds can undergo electrophilic substitution with tellurium tetrachloride (TeCl₄) to yield diaryltellurium dichlorides. researchgate.net Subsequent treatment of these intermediates with a reducing agent like Raney nickel can afford the corresponding biphenyl. researchgate.net Another approach involves the thermal decomposition of tetraaryltellurium species, which yields the biphenyl and a diaryl telluride. researchgate.net
Introduction and Regioselective Functionalization of the Quinone/Dione (B5365651) Moiety
Once the biphenyl core is established, the 2,5-dione functionality must be introduced. This is typically achieved through the oxidation of a suitable precursor, such as a 2,5-dihydroxybiphenyl or a 2,5-dialkoxybiphenyl.
One synthetic strategy involves a tandem aldol (B89426) condensation-aromatization sequence, reacting 1,4-cyclohexanedione (B43130) with an appropriate aryl aldehyde to generate a 2-aryl-1,4-benzenediol (a substituted hydroquinone). researchgate.net This hydroquinone (B1673460) can then be oxidized to the corresponding benzoquinone.
Alternatively, Friedel-Crafts acylation of a pre-formed biphenyl can be used to introduce keto groups. nih.gov For example, reaction with succinic anhydride (B1165640) in the presence of a Lewis acid like AlCl₃ can introduce a keto-acid side chain. nih.gov While not a direct route to the 2,5-dione, such reactions are fundamental for functionalizing the biphenyl core with carbonyl groups that could be elaborated further. nih.govlookchem.com Direct oxidation of biphenyl itself can lead to hydroxylated products, but controlling the regioselectivity to obtain the 2,5-dihydroxy precursor can be challenging. nih.govresearchgate.net
Methods for Incorporating the Dimethylamino Functionality
The dimethylamino group is a key feature of the target molecule. Its introduction can be planned at different stages of the synthesis.
Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing amines onto an aromatic ring. The reaction requires the ring to be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a leaving group (typically a halide). chemistrysteps.comlibretexts.org For instance, a 4'-nitro-4-halobiphenyl could be reacted with dimethylamine (B145610), where the nitro group activates the ring towards nucleophilic attack. The nitro group could then be reduced and further modified if necessary. A practical approach involves the in-situ generation of dimethylamine via the thermal, hydroxide-assisted decomposition of N,N-dimethylformamide (DMF), which circumvents the challenges of handling volatile dimethylamine gas. nih.gov
Reductive Amination: If a precursor with a carbonyl group at the 4'-position (an aldehyde or ketone) is synthesized, it can be converted to the dimethylamino group via reductive amination. wikipedia.org This reaction involves the condensation of the carbonyl compound with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. acsgcipr.orgchemistrysteps.com This one-pot procedure is highly efficient and widely used in modern organic synthesis. koreascience.kr
Synthesis of Structural Analogs and Derivatives of 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione
The synthetic strategies described above are versatile and can be adapted to produce a wide range of structural analogs and derivatives. By modifying the starting materials for the biphenyl core construction, various substitution patterns can be achieved on either aromatic ring.
For example, libraries of substituted biphenyls have been generated using a combination of solution and solid-phase chemistries, allowing for the rapid creation of diverse functional groups with varied spatial arrangements. nih.gov Suzuki-Miyaura coupling is particularly amenable to creating such libraries by varying the aryl halide and boronic acid components. mdpi.com
Furthermore, the dione moiety itself can be replaced by other heterocyclic structures. For instance, synthetic routes have been developed for piperazine-2,5-dione and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.comnih.gov The synthesis of piperazine-2,5-diones can involve the cyclization of dipeptide precursors. nih.gov These alternative scaffolds, when attached to a 4'-(dimethylamino)biphenyl unit, would yield structural analogs with potentially different chemical and physical properties.
Green Chemistry Approaches and Sustainable Synthetic Methodologies
The application of green chemistry principles to the synthesis of complex organic molecules is a paramount objective in modern chemical research, aiming to reduce environmental impact through the minimization of waste, use of less hazardous substances, and improved energy efficiency. While specific literature detailing green synthetic routes exclusively for this compound is limited, it is possible to extrapolate from established sustainable methodologies for its core structural motifs: the p-benzoquinone ring and the biphenyl linkage.
Conventional syntheses of biphenyl-quinones often rely on multi-step processes involving stoichiometric, and sometimes hazardous, reagents such as chromium-based oxidants, and organic solvents for coupling reactions. Green approaches seek to replace these with more benign and efficient alternatives.
Sustainable Oxidation Strategies for Quinone Formation: The formation of the p-benzoquinone moiety is a critical step. Traditional methods often involve the oxidation of corresponding hydroquinones or phenols. Green chemistry offers several cleaner alternatives:
Catalytic Oxidation with H₂O₂: Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. Catalytic systems, for instance using methyltrioxorhenium, have been developed for the oxidation of phenolic precursors to p-benzoquinones. jetir.org
Electrochemical Synthesis: The anodic oxidation of phenols or hydroquinones represents a clean, reagent-free method for producing benzoquinones. jetir.org This technique avoids the use of chemical oxidants altogether, reducing waste streams. rsc.org
Photo-oxygenation: The use of solar energy for the photo-oxygenation of phenols is another promising green route that leverages a renewable energy source. jetir.org
Greener Biphenyl Coupling Reactions: The creation of the carbon-carbon single bond between the two phenyl rings is typically achieved via cross-coupling reactions. While effective, traditional methods can involve toxic solvents and metal catalysts. Sustainable adaptations focus on:
Aqueous Phase Coupling: Performing coupling reactions like the Suzuki-Miyaura coupling in water instead of organic solvents significantly reduces the environmental footprint.
Solventless (Mechanochemical) Methods: Mechanochemical ball milling presents a solvent-free alternative for coupling reactions, reducing waste and often reaction times.
Use of Sustainable Catalysts: Research into replacing palladium catalysts with more abundant and less toxic metals or developing highly efficient catalysts that can be used at very low loadings contributes to the sustainability of these methods.
A hypothetical green synthesis for this compound could involve an aqueous-phase Suzuki coupling of a boronic acid derivative of N,N-dimethylaniline with a suitably protected brominated hydroquinone, followed by a clean, catalytic oxidation step to unveil the quinone functionality.
The following table compares conventional and potential green methodologies for key transformations in the synthesis of the target compound.
| Transformation | Conventional Method | Potential Green/Sustainable Alternative | Key Advantages of Green Method |
| Quinone Formation | Oxidation with Cr(VI) salts (e.g., CrO₃) | Catalytic oxidation with H₂O₂; Electrochemical oxidation | Avoids toxic heavy metal waste; Byproduct is water; Reagent-free (electrochemistry) |
| Biphenyl Linkage | Suzuki coupling in organic solvents (e.g., Toluene, THF) | Suzuki coupling in water; Mechanochemical (ball milling) coupling | Eliminates volatile organic compounds (VOCs); Reduces energy consumption and waste |
| Energy Input | Conventional thermal heating | Microwave irradiation; Sonochemistry | Reduced reaction times; Improved energy efficiency; Often higher yields |
By integrating these strategies, the synthesis of this compound can be redesigned to align with the principles of sustainability and green chemistry.
Stereoselective Synthesis and Chiral Induction in Biphenyl Systems
Stereoselectivity in biphenyl systems is dominated by the phenomenon of atropisomerism , a type of axial chirality arising from restricted rotation around the single bond connecting the two aryl rings. wikipedia.orgpharmaguideline.com For a biphenyl compound to exhibit stable atropisomers that can be isolated as separate enantiomers, the rotation must be significantly hindered, which is typically achieved by the presence of bulky substituents at three or all four of the ortho-positions. youtube.com The parent compound, this compound, lacks ortho-substituents, and therefore rotation around the pivotal C-C bond is rapid at room temperature, meaning it is achiral and cannot be resolved into enantiomers.
However, the principles of stereoselective synthesis can be applied to derivatives of this biphenyl system, or the parent scaffold can be used to study the temporary induction of chirality.
Achieving Stereoselectivity through Ortho-Substitution: To create a stereochemically stable version of this molecule, one would need to introduce large groups at positions 2, 6, 2', or 6'. For example, introducing methyl or halogen groups at these positions could create a sufficient energy barrier to rotation, allowing for the separation of the resulting (P)- and (M)-enantiomers. slideshare.net A stereoselective synthesis would then aim to produce one of these enantiomers in excess. This is often achieved through:
Chiral Auxiliary-Directed Synthesis: A chiral group is temporarily attached to the molecule to direct the formation of the biphenyl bond in a specific orientation, after which the auxiliary is removed.
Asymmetric Catalysis: A chiral catalyst is used to control the stereochemical outcome of the key bond-forming reaction (e.g., an asymmetric Suzuki coupling).
Central-to-Axial Chirality Induction: Even in conformationally flexible biphenyls like the title compound, chirality can be temporarily induced. This process, known as central-to-axial chirality induction, occurs when a chiral molecule interacts with the biphenyl system, forcing it to adopt a preferred, albeit transient, helical conformation (P or M). rsc.orgresearchgate.net
This principle is elegantly demonstrated in the use of flexible biphenyls as chiroptical probes for determining the absolute configuration of chiral amines. rsc.org If a chiral primary amine were to react with the quinone ring of this compound, the stereocenter of the amine would influence the equilibrium between the two twisting forms of the biphenyl backbone. This induced axial chirality can often be detected and quantified using techniques like Electronic Circular Dichroism (ECD) spectroscopy. rsc.org While this does not lead to a permanently chiral product in the absence of restricted rotation, the study of such induction is crucial for understanding molecular recognition and developing stereoselective reactions.
The table below summarizes the key concepts related to chirality in biphenyl systems.
| Concept | Description | Requirement for this compound |
| Axial Chirality | Chirality that arises from a molecule's asymmetry around an axis rather than a center. In biphenyls, this is the C-C bond axis. | Requires hindered rotation. The parent compound does not possess stable axial chirality. |
| Atropisomerism | The existence of stereoisomers (atropisomers) resulting from hindered rotation about a single bond. wikipedia.orgpharmaguideline.com | Introduction of bulky substituents at three or more ortho positions (2, 6, 2', 6'). |
| Racemization Barrier | The energy required to overcome the rotational barrier and interconvert the enantiomers. A barrier of >22 kcal/mol is generally needed for stability at room temperature. wikipedia.org | The parent compound has a very low barrier. Ortho-substitution would be needed to raise it. |
| Chiral Induction | The transfer of chirality from one molecular element to another. In this context, from a point chiral center to the biphenyl axis (central-to-axial). rsc.orgresearchgate.net | Can be achieved by reacting the molecule with a chiral reagent (e.g., a chiral amine), leading to a transient, preferred twist. |
Therefore, while this compound itself is not a target for stereoselective synthesis, its scaffold provides a valuable platform for studying the fundamental principles of chiral induction and serves as a foundational structure for designing genuinely chiral, atropisomeric derivatives.
Spectroscopic Characterization Techniques for 4 Dimethylamino 1,1 Biphenyl 2,5 Dione
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)
The FT-IR spectrum is expected to show strong, characteristic absorption bands for the carbonyl (C=O) stretching vibrations of the dione (B5365651) ring. In similar o-benzoquinone structures, these bands typically appear in the region of 1620–1690 cm⁻¹. acs.org The presence of two carbonyl groups may lead to symmetric and asymmetric stretching modes, potentially resulting in two distinct peaks or a broadened absorption band in this region.
The dimethylamino group would exhibit characteristic C-N stretching vibrations. Aromatic C-N stretching bands are typically observed in the 1360-1250 cm⁻¹ range. The C-H stretching vibrations of the methyl groups would appear around 2950-2850 cm⁻¹.
The biphenyl (B1667301) structure would give rise to several characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would appear in the 900–675 cm⁻¹ range.
Table 1: Expected FT-IR Vibrational Frequencies for 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch (N-CH₃) | 2950-2850 | Medium |
| Carbonyl (C=O) Stretch | 1690-1650 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Aromatic C-N Stretch | 1360-1250 | Medium |
Raman spectroscopy would provide complementary information. The symmetric vibrations of the biphenyl rings and the C=O groups are expected to be strong in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic region (typically 6.5-8.0 ppm) would be complex due to the presence of two substituted phenyl rings. The protons on the dimethylamino-substituted ring are expected to be shifted upfield compared to those on the dione-substituted ring due to the electron-donating nature of the dimethylamino group. The protons on the dione ring will be shifted downfield due to the electron-withdrawing effect of the carbonyl groups. For related N-aryl imines, aromatic protons have been observed in the range of 6.8-7.15 ppm. acs.org
The six protons of the two methyl groups in the dimethylamino substituent would likely appear as a sharp singlet, integrating to six protons. In similar structures containing a dimethylamino group, this singlet is often observed around 3.0 ppm.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the dione are expected to resonate significantly downfield, typically in the range of 170-190 ppm. For instance, in o-benzoquinones, carbonyl carbon signals appear at approximately 178–181 ppm. acs.org
The aromatic carbons would appear in the region of 110-160 ppm. The carbons directly attached to the electron-donating dimethylamino group would be shielded (shifted upfield), while those attached to the electron-withdrawing carbonyl groups would be deshielded (shifted downfield). The carbon atoms of the methyl groups in the dimethylamino substituent would appear upfield, typically around 40 ppm.
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (dione ring) | 7.0 - 7.8 | m | 3H |
| Aromatic Protons (dimethylamino ring) | 6.7 - 7.5 | m | 4H |
Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbons (C=O) | 170 - 190 |
| Aromatic Carbons | 110 - 160 |
Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy)
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by intense absorption bands due to π→π* transitions within the aromatic system and potentially a lower energy n→π* transition associated with the carbonyl groups.
The extended conjugation of the biphenyl system, combined with the push-pull nature of the electron-donating dimethylamino group and the electron-withdrawing dione moiety, is likely to result in a significant intramolecular charge-transfer (ICT) character for the lowest energy absorption band. This ICT band would be sensitive to solvent polarity, typically showing a red-shift (bathochromic shift) in more polar solvents. For similar imine-based o-benzoquinones, two main absorption bands are observed in polar solvents, with maxima around 320–330 nm and 430–440 nm, corresponding to π→π* and n→π* electronic transitions, respectively. acs.org
Table 4: Expected UV-Visible Absorption Maxima for this compound
| Transition | Expected Wavelength Range (λ_max, nm) |
|---|---|
| π→π* | 280 - 350 |
X-ray Diffraction Analysis for Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, predictions can be made based on related compounds.
The molecule is expected to adopt a non-planar conformation in the solid state due to steric hindrance between the ortho-hydrogens of the two phenyl rings. The dihedral angle between the two aromatic rings is a key structural parameter. In substituted biphenyls, this angle can vary significantly depending on the nature and position of the substituents.
The crystal packing would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the carbonyl oxygen atoms and the aromatic and methyl C-H groups. π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. In the crystal structure of a related compound, 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, the crystal packing is controlled by van der Waals forces and weak C-H···O interactions, which associate the molecules into inversion dimers. nih.gov
Advanced Spectroscopic Probes for Molecular Conformation and Dynamic Processes
The conformational flexibility of the biphenyl linkage in this compound can be investigated using advanced spectroscopic techniques.
Variable-Temperature NMR (VT-NMR): This technique can be used to study dynamic processes such as the rotation around the C-C single bond connecting the two phenyl rings. At low temperatures, if the rotation is slow on the NMR timescale, separate signals may be observed for non-equivalent protons or carbons. As the temperature is increased, these signals may coalesce as the rate of rotation increases.
2D NMR Techniques: Two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which can help to determine the preferred conformation of the molecule in solution.
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the excited-state dynamics of the molecule, including the lifetime of the ICT state and any subsequent relaxation processes. These studies are particularly relevant for understanding the photophysical properties of such donor-acceptor systems.
Theoretical and Computational Investigations of 4 Dimethylamino 1,1 Biphenyl 2,5 Dione
Quantum Chemical Calculation Methodologies
This section would typically detail the specific computational methods used to investigate the molecule. Methodologies like Density Functional Theory (DFT) are powerful tools for determining the electronic structure and geometry of molecules. For excited-state properties, Time-Dependent DFT (TD-DFT) is a common choice. Other methods, such as Configuration Interaction Singles (CIS), could also be employed. The choice of functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-31G(d), cc-pVTZ) would be critical to the accuracy of the results and would be discussed here.
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. Analysis for 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione would involve calculating the energies of these orbitals and the resulting HOMO-LUMO energy gap. This gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. The spatial distribution of these orbitals would also be visualized to understand the nature of electronic transitions.
Natural Bond Orbital (NBO) analysis provides insight into the charge distribution, hybridization, and intramolecular interactions within a molecule. For the target compound, NBO analysis would quantify the charge on each atom, revealing the effects of the electron-donating dimethylamino group and the electron-withdrawing dione (B5365651) moiety. It would also detail hyperconjugative interactions and charge delocalization between different parts of the molecule.
Density of States (DOS) calculations would offer a graphical representation of the number of available electronic states at each energy level. The total DOS (TDOS) and partial DOS (PDOS) plots would illustrate the contribution of different atoms or molecular fragments to the frontier orbitals, providing a deeper understanding of the electronic structure.
Simulation of Spectroscopic Properties (e.g., Absorption and Emission Spectra)
Using methods like TD-DFT, the electronic absorption and emission spectra (fluorescence) of the compound could be simulated. This would predict the wavelengths of maximum absorption (λmax) and emission, corresponding to electronic transitions between different molecular orbitals. Comparing these simulated spectra to experimental data, if available, is a crucial step in validating the computational methodology.
Prediction of Nonlinear Optical (NLO) Properties
No published studies containing predictions or computational data on the nonlinear optical (NLO) properties, such as hyperpolarizability, for this compound were identified.
Computational Studies of Chemical Reactivity and Stability
There are no available computational studies detailing the chemical reactivity or stability of this compound. This includes a lack of information on parameters such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or other reactivity descriptors derived from computational methods like Density Functional Theory (DFT).
Monte Carlo Simulations for Interfacial Adsorption Phenomena
No research articles or data employing Monte Carlo simulations to investigate the interfacial adsorption phenomena of this compound could be located.
Photophysical Properties and Excited State Dynamics of 4 Dimethylamino 1,1 Biphenyl 2,5 Dione
Steady-State Absorption and Emission Characteristics
The electronic absorption and emission spectra of donor-acceptor molecules are dominated by transitions involving significant charge redistribution. The absorption spectrum is expected to show a prominent long-wavelength band corresponding to the transition from the ground state (S₀) to the first excited singlet state (S₁). This transition has significant intramolecular charge transfer (ICT) character, where electron density moves from the dimethylamino donor to the quinone acceptor upon photoexcitation.
The emission spectrum, or fluorescence, arises from the radiative decay of the excited state (S₁) back to the ground state (S₀). A key characteristic of such compounds is the large separation between the absorption and emission maxima, known as the Stokes shift. For similar donor-acceptor biphenyls, such as 4-formyl-4'-N,N-dimethylamino-1,1'-biphenyl, the Stokes shift is substantial, indicating a significant difference in the geometry and electronic structure between the ground and excited states. The excited state is highly polar due to the charge transfer, leading to its stabilization in polar environments and a characteristically large Stokes shift.
Illustrative Spectroscopic Data for a Typical Donor-Acceptor Biphenyl (B1667301)
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
|---|---|---|---|---|
| n-Heptane | ~350 | ~400 | ~3500 | High (~0.8) |
| Dichloromethane | ~365 | ~500 | ~7800 | Moderate (~0.4) |
| Acetonitrile | ~370 | ~550 | ~9500 | Low (~0.1) |
Solvatochromism and Environmental Effects on Photophysical Behavior
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. Push-pull molecules like 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione are expected to exhibit strong positive solvatochromism, particularly in their fluorescence spectra. This means the emission peak shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases.
This phenomenon occurs because the excited state of the molecule has a much larger dipole moment than the ground state due to the ICT. Polar solvent molecules can arrange themselves around the excited-state dipole, lowering its energy. The more polar the solvent, the greater the stabilization and the larger the red-shift of the fluorescence. The absorption spectrum is typically less sensitive to solvent polarity. This differential stabilization leads to a dramatic increase in the Stokes shift with increasing solvent polarity. For instance, the Stokes shift for 4-formyl-4'-N,N-dimethylamino-1,1'-biphenyl increases from approximately 1500 cm⁻¹ in nonpolar n-heptane to around 7500 cm⁻¹ in polar acetonitrile.
Excited State Relaxation Pathways
Upon photoexcitation, the molecule reaches a Franck-Condon excited state, which is a non-equilibrium state. It then undergoes several rapid relaxation processes to reach a more stable, lower-energy excited state from which fluorescence occurs. Key relaxation pathways include:
Vibrational Relaxation: The molecule quickly dissipates excess vibrational energy to the surrounding solvent molecules, reaching the lowest vibrational level of the S₁ state. This process is typically very fast, occurring on the picosecond timescale.
Solvent Reorganization: In polar solvents, the solvent molecules reorient themselves around the newly formed, highly polar excited state. This reorganization stabilizes the excited state, lowering its energy. The timescale of this process depends on the viscosity and dielectric properties of the solvent.
Structural Relaxation (Twisting): The molecule itself can undergo conformational changes in the excited state. For biphenyl systems, a key relaxation coordinate is the twisting around the single bond connecting the two phenyl rings, which is central to the formation of a fully charge-separated state (discussed in section 5.4.1).
Non-radiative decay pathways, such as internal conversion (IC) and intersystem crossing (ISC) to the triplet state, compete with fluorescence. The efficiency of these non-radiative pathways often increases in more polar solvents, leading to a decrease in the fluorescence quantum yield.
Intramolecular Charge Transfer (ICT) Mechanisms
The photophysics of this compound are fundamentally governed by intramolecular charge transfer. Upon absorbing a photon, an electron is promoted from a molecular orbital primarily located on the dimethylamino-phenyl donor moiety to an orbital centered on the quinone acceptor. This initial excited state is often referred to as a locally excited (LE) state, which rapidly evolves into a more stable ICT state.
A widely accepted model to describe the ICT process in flexible donor-acceptor systems is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, the molecule first excites to a planar or near-planar LE state. Subsequently, rotation around the single bond connecting the donor and acceptor moieties (in this case, the biphenyl bond) leads to a perpendicular or "twisted" conformation.
In this twisted geometry, the electronic coupling between the donor and acceptor orbitals is minimized, which facilitates a more complete charge separation, forming a highly polar TICT state. This state is significantly stabilized in polar solvents and is often responsible for the highly red-shifted, solvatochromic fluorescence. In many systems, the LE state and the TICT state exist in equilibrium in the excited state, sometimes leading to dual fluorescence where emission from both states is observed.
The dynamics of the ICT process are critically dependent on the solvent environment. The energy barrier to twisting from the LE to the TICT state and the relative stability of the two states are modulated by solvent polarity and viscosity.
Polarity: Polar solvents preferentially stabilize the highly polar TICT state, lowering its energy relative to the LE state. This drives the excited-state equilibrium towards the TICT state, enhancing the red-shifted emission.
Time-Resolved Spectroscopic Studies (e.g., Time-Resolved Fluorescence, Transient Absorption)
Time-Resolved Fluorescence: This technique measures the decay of fluorescence intensity over time at different wavelengths. For a system undergoing TICT, one would expect to observe a rapid decay of the blue-shifted LE emission accompanied by a corresponding rise in the red-shifted TICT emission. The time constants for these processes would provide direct information on the rate of ICT. The decay of the TICT emission would then reflect the lifetime of the fully charge-separated state. These lifetimes are expected to be on the picosecond to nanosecond timescale and would vary with solvent polarity and viscosity.
Transient Absorption: This pump-probe technique monitors the absorption of the molecule in its excited state. Immediately after excitation by a pump pulse, the transient absorption spectrum would show features characteristic of the LE state. Over time, these features would decay and be replaced by new absorption bands corresponding to the TICT state. This allows for the direct tracking of the LE to TICT state conversion. The decay of the TICT absorption signal provides information about its lifetime and relaxation back to the ground state.
Expected Time-Resolved Dynamics in Different Solvents
| Solvent | Expected LE Lifetime | Expected TICT Formation Time | Expected TICT Lifetime | Dominant Emission |
|---|---|---|---|---|
| n-Heptane | Long (ns) | Slow / Inefficient | - | LE (blue-shifted) |
| Acetonitrile | Short (ps) | Fast (ps) | Moderate (ns) | TICT (red-shifted) |
| Glycerol (High Viscosity) | Long (ns) | Very Slow / Inhibited | - | LE (blue-shifted) |
Photoisomerization and Conformational Dynamics in the Excited State
Upon absorption of light, molecules are promoted to an electronically excited state, where they can undergo various relaxation processes, including changes in their geometry. For biphenyl derivatives like this compound, a key conformational dynamic is the torsional motion around the bond connecting the two phenyl rings.
In the ground state, steric hindrance between the ortho-hydrogens of the two rings typically forces them into a twisted conformation. However, in the excited state, the molecule may favor a more planar geometry to facilitate the delocalization of electrons and the formation of an intramolecular charge transfer state. This process, known as geometric relaxation or planarization, is a critical non-radiative decay pathway. nih.gov The dynamics of this torsional motion are often dependent on the viscosity of the solvent, with more viscous environments hindering the rotation and potentially altering the subsequent relaxation pathways. nih.gov
Theoretical calculations on related biphenyl systems have shown that the first excited state often has a more planar structure compared to the twisted ground state. nih.gov For donor-acceptor biphenyls, this excited-state planarization is intimately linked with the charge transfer process, where electron density moves from the dimethylamino donor group to the dione (B5365651) acceptor group. The conformational changes are therefore not merely structural but are coupled to the electronic redistribution within the molecule.
Quantum Yield Determinations for Fluorescence and Photoisomerization
The efficiency of photophysical processes is quantified by their quantum yields. The fluorescence quantum yield (Φf) represents the ratio of photons emitted as fluorescence to the number of photons absorbed. For donor-acceptor systems, Φf is highly sensitive to solvent polarity. In many push-pull biphenyl molecules, fluorescence originates from a charge transfer state. nih.gov
The fluorescence quantum yield is often observed to be high in non-polar solvents but decreases as solvent polarity increases. This quenching in polar solvents is typically attributed to the stabilization of a non-emissive, twisted intramolecular charge transfer (TICT) state. In this state, the donor and acceptor moieties are twisted at a 90° angle relative to each other, which facilitates non-radiative decay back to the ground state.
The general methodology for determining fluorescence quantum yields involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. wiley-vch.de
Table 1: Illustrative Fluorescence Quantum Yields for a Generic Donor-Acceptor Biphenyl in Various Solvents This table is illustrative and based on general observations for similar compounds, as specific data for this compound is not available.
| Solvent | Polarity | Fluorescence Quantum Yield (Φf) |
|---|---|---|
| Hexane | Low | High |
| Toluene | Medium-Low | Moderate |
| Dichloromethane | Medium | Low |
| Acetonitrile | High | Very Low |
Excited-State Symmetry Breaking and Charge Localization Phenomena
While this compound is an asymmetric (dipolar) molecule, the concept of symmetry breaking is highly relevant in related symmetric, quadrupolar (A-D-A or D-A-D) molecules. In such systems, photoexcitation is initially delocalized over the entire molecule. nih.gov However, in polar solvents, the molecule can undergo a phenomenon known as excited-state symmetry breaking (ES-SB), where the electronic excitation localizes onto one of the donor-acceptor branches. nih.govucf.edu This results in the formation of a dipolar excited state from a symmetrical molecule, which is then stabilized by the polar solvent environment.
In the case of the inherently dipolar this compound, the concept translates to the degree of charge separation and localization. Upon excitation, an intramolecular charge transfer (ICT) occurs from the electron-donating dimethylamino group to the electron-accepting dione moiety. The resulting excited state has a significantly larger dipole moment than the ground state. researchgate.net
The extent of this charge localization is profoundly influenced by the solvent. Polar solvents can stabilize the highly polar ICT state, leading to a significant red-shift in the fluorescence emission spectrum (solvatochromism). nih.govresearchgate.net This charge localization is the fundamental process driving the photophysical behavior of this class of molecules. Ultrafast spectroscopic techniques can be used to follow the dynamics of this charge transfer and localization process, which often occurs on the picosecond timescale and is coupled with the conformational dynamics discussed previously. researchgate.net
Electrochemical Behavior and Redox Chemistry of 4 Dimethylamino 1,1 Biphenyl 2,5 Dione
Redox Cycling and Stability of Electrochemically Generated SpeciesThe stability of any electrochemically generated species from this compound and its redox cycling performance have not been documented.
Future electrochemical research would be necessary to elucidate the properties of 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione and provide the data required to populate the requested article structure.
Mechanistic Studies of Reactions Involving 4 Dimethylamino 1,1 Biphenyl 2,5 Dione
Reaction Pathways of the Quinone/Dione (B5365651) Moiety
The quinone ring is an electron-deficient system, making it a potent electrophile and oxidant. Its reactivity is dominated by nucleophilic additions and redox processes. The presence of the electron-donating 4'-(dimethylamino)phenyl group modulates these properties, influencing the rates and outcomes of its reactions.
A primary reaction pathway for the dione moiety is the Michael 1,4-conjugate addition . eurekaselect.comwikipedia.org Nucleophiles, such as thiols, amines, or carbanions, readily attack the electrophilic β-carbon of the α,β-unsaturated ketone system. researchgate.net This reaction proceeds through a stabilized enolate intermediate, which is subsequently protonated to yield the hydroquinone (B1673460) adduct. This adduct can then be re-oxidized to the quinone level. The general mechanism for nucleophilic addition to a quinone is illustrated below. researchgate.net
Table 1: General Steps in Nucleophilic Addition to a Quinone Moiety
| Step | Description | Intermediate |
|---|---|---|
| 1 | Nucleophilic Attack | A nucleophile (Nu⁻) attacks one of the electrophilic carbons of the double bond. |
| 2 | Enolate Formation | The π-bond breaks, and a resonance-stabilized enolate intermediate is formed. |
| 3 | Protonation | The enolate is protonated, typically by a solvent or a weak acid, to form a hydroquinone adduct. |
Quinones and their derivatives can also isomerize to form highly reactive intermediates known as quinone methides. nih.govacs.org For 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione, this would likely involve the tautomerization of a related hydroquinone species. ortho-Quinone methides are particularly notable for their participation in [4+2] cycloaddition reactions and can be generated under various conditions. nih.govrsc.orgbohrium.com
Reactivity Profile of the Dimethylamino Group
The dimethylamino group is a strong electron-donating group that significantly influences the electronic properties of the entire molecule. Its primary roles are to activate the phenyl ring to which it is attached and to participate in redox processes.
The nitrogen lone pair can be oxidized, particularly in metabolic contexts, to form N-hydroxy derivatives or radical cations. wikipedia.orgresearchgate.net This metabolic activation is a key step in the genotoxicity of related compounds like 4-aminobiphenyl, where oxidation is often catalyzed by cytochrome P450 enzymes. nih.govoup.com The resulting electrophilic species, such as aryl nitrenium ions, can form covalent adducts with biological nucleophiles like DNA. nih.gov The formation of reactive oxygen species (ROS) can also occur during this process, leading to oxidative damage. researchgate.net
Furthermore, the dimethylamino group can undergo proton-transfer reactions when in its radical cation form. acs.org It also directs electrophilic aromatic substitution to the ortho and para positions of its own ring, although the para position is already substituted in the parent compound.
Electrophilic and Nucleophilic Reactions of the Biphenyl (B1667301) Core
The biphenyl core of this compound consists of two distinct phenyl rings with opposing electronic characteristics.
The Dimethylamino-Substituted Ring: This ring is highly electron-rich due to the powerful +M (mesomeric) effect of the dimethylamino group. Consequently, it is highly activated towards electrophilic aromatic substitution (SEAr). Electrophiles will preferentially attack the positions ortho to the dimethylamino group. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be directed to these positions. For instance, electrophilic fluorination of N,N-dimethylaniline derivatives has been shown to yield mixtures of ortho- and para-fluoro products. researchgate.net
The Quinone Ring: Conversely, this ring is electron-deficient due to the electron-withdrawing nature of the two carbonyl groups. This deactivation makes it resistant to electrophilic attack but highly susceptible to nucleophilic aromatic substitution (if a suitable leaving group were present) and, more relevantly, the previously discussed nucleophilic conjugate additions. wikipedia.org
Intramolecular Rearrangements and Cyclization Mechanisms
The juxtaposition of the amino-substituted ring and the dione ring allows for the possibility of intramolecular reactions. While direct cyclization of this compound is not prominently documented, related structures provide insight into potential mechanistic pathways.
One plausible pathway involves the formation of an ortho-quinone methide intermediate from a corresponding phenol (B47542) precursor. These transient species are known to undergo intramolecular oxa-6π-electrocyclization reactions to form chromane (B1220400) derivatives. bohrium.com Another possibility involves the cyclization of ortho-amino substituted quinones. For example, the reaction of ortho-phenylenediamines with quinones is a known route to synthesize phenazines, proceeding through nucleophilic addition of the amine followed by intramolecular cyclization and subsequent oxidation. While the amino group in the target compound is on a separate ring, similar principles of intramolecular nucleophilic attack could apply if a reactive site is generated ortho to the biphenyl linkage.
Role of Catalysis in Chemical Transformations Involving the Compound
Catalysis can play a crucial role in mediating the transformations of this compound, enabling reactions that might otherwise be slow or unselective.
Catalytic Reduction/Hydrogenation: The quinone moiety can be readily reduced to the corresponding hydroquinone. This transformation is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel. google.comresearchgate.netnih.gov The reduction of nitroaromatics to anilines serves as a well-studied analogy for the types of catalysts and conditions that are effective. google.comnih.gov
Base and Acid Catalysis: Nucleophilic addition reactions to the quinone ring can be catalyzed by both acids and bases. libretexts.org
Base catalysis increases the nucleophilicity of the attacking species (e.g., deprotonating a thiol to a more reactive thiolate). eurekaselect.com
Acid catalysis activates the quinone by protonating a carbonyl oxygen, making the ring more electrophilic and susceptible to attack by weaker nucleophiles. libretexts.org
Phosphine Catalysis: Chiral phosphines have been employed as nucleophilic organocatalysts in reactions involving quinone methides, which are potential derivatives of the title compound. These catalysts can facilitate enantioselective cycloaddition reactions, such as [4+1] and [4+2] annulations, to construct complex heterocyclic scaffolds. rsc.org
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 4-Aminobiphenyl |
| 4-Nitrobiphenyl |
| N,N-Dimethylaniline |
| ortho-Phenylenediamine |
| Palladium on carbon |
Structure Function Relationships in 4 Dimethylamino 1,1 Biphenyl 2,5 Dione Systems
Correlation of Molecular Structure with Photophysical Properties
The photophysical properties of 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione are intrinsically linked to its molecular structure. The presence of a strong electron donor (-N(CH₃)₂) and a potent electron acceptor (=O groups on a quinone ring) at opposite ends of the conjugated biphenyl (B1667301) system gives rise to a significant charge transfer character in its excited states.
The defining feature of molecules like this compound is the intramolecular charge transfer (ICT) that occurs upon photoexcitation. The dimethylamino group serves as a powerful electron-donating group (EDG), while the dione (B5365651) moiety functions as a strong electron-accepting group (EAG). This "push-pull" architecture leads to a substantial redistribution of electron density from the donor-substituted ring to the acceptor-substituted ring in the excited state.
This ICT character is experimentally observable through the phenomenon of solvatochromism, where the emission spectrum of the compound shifts significantly with the polarity of the solvent. nih.gov In analogous push-pull biphenyls, such as 4-formyl-4'-N,N-dimethylamino-1,1'-biphenyl, the difference between the absorption and emission maxima (the Stokes shift) can increase dramatically from nonpolar to polar solvents, for instance, from ~1500 cm⁻¹ in n-heptane to ~7500 cm⁻¹ in acetonitrile. nih.gov This large Stokes shift indicates a highly polar excited state, which is stabilized more effectively by polar solvent molecules than the less polar ground state. nih.gov The fluorescence originates from an electronically excited state with pronounced charge transfer characteristics. nih.gov In 4-N,N-dimethylamino-4'-nitrobiphenyl, another similar system, frontier orbital analysis shows that the highest occupied molecular orbital (HOMO) is composed of π-orbitals extending from the amine to the nitro group, facilitating electron transfer across the biphenyl bridge. researchgate.net
Table 1: Solvatochromic Shift Data for an Analogous Push-Pull Biphenyl Compound Data inferred from studies on 4-formyl-4'-N,N-dimethylamino-1,1'-biphenyl. nih.gov
| Solvent | Polarity | Stokes Shift (Δν̃ in cm⁻¹) |
|---|---|---|
| n-Heptane | Low | ~1500 |
| Acetonitrile | High | ~7500 |
The dynamics of the excited state are heavily influenced by the molecule's geometry, particularly the torsional or dihedral angle between the two phenyl rings of the biphenyl core. In the ground state, steric hindrance between hydrogen atoms on adjacent rings typically forces a non-planar, twisted conformation. nih.gov For instance, theoretical calculations on similar biphenyl derivatives show ground-state dihedral angles of approximately 34-38 degrees. nih.gov
Upon excitation to the singlet excited state (S₁), the molecule often undergoes geometric relaxation towards a more planar structure. nih.gov This planarization facilitates greater π-orbital overlap across the biphenyl bridge, which stabilizes the charge-separated excited state. This phenomenon is often described by the Twisted Intramolecular Charge Transfer (TICT) model. The relaxation process, involving torsional motion of the phenyl groups, can be a dominant factor in the decay of the excited state and is often dependent on solvent viscosity. nih.gov The excited-state dipole moment in these systems can be substantial, with estimated values in the range of 18-25 D for analogous compounds, further confirming the significant charge separation. researchgate.net
Relationship Between Molecular Architecture and Electrochemical Behavior
The molecular architecture of this compound, with its distinct electron-donating and electron-accepting ends, directly translates to its electrochemical properties. Cyclic voltammetry studies on similar donor-acceptor systems reveal separate redox events corresponding to the different moieties.
Table 2: Representative Redox Potentials for Donor-Acceptor Systems Data based on findings for central triphenylamine (B166846) derived, dimethylamine (B145610)–tetracyanobutadiene conjugates in DCB. nih.gov
| Moiety | Process | Potential (V vs. Ag/AgCl) |
|---|---|---|
| Dimethylamine-phenyl | Oxidation | 1.15 - 1.63 |
| Acceptor (e.g., TCBD) | Reduction | -0.73 to -0.30 |
Computational Insights into Structure-Function Correlations
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide powerful insights that complement experimental findings and elucidate the structure-function correlations in these systems. researchgate.netresearchgate.net
DFT calculations are used to determine the optimized molecular geometries of the ground and excited states. nih.gov These calculations consistently predict a twisted conformation in the ground state and a more planar structure in the first excited state for biphenyl systems, corroborating the TICT model. researchgate.netnih.gov Frontier Molecular Orbital (FMO) analysis is particularly revealing. For a push-pull system like this compound, calculations would show the HOMO primarily localized on the electron-rich dimethylaminophenyl moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) would be concentrated on the electron-deficient dione-phenyl ring. researchgate.net This spatial separation of the FMOs is a clear indicator of a charge-transfer character for the S₀ → S₁ electronic transition.
TD-DFT calculations are employed to predict electronic absorption spectra and transition energies, which can be compared with experimental UV-Vis spectra. researchgate.netresearchgate.net These computational models allow for the investigation of how changes in molecular geometry, such as the inter-ring dihedral angle, affect electronic transition energies and oscillator strengths. researchgate.net
Influence of Molecular Conformation on Electronic and Photophysical Properties
The molecular conformation, specifically the dihedral angle between the phenyl rings, is a critical determinant of the electronic and photophysical properties of this compound. The degree of π-conjugation across the biphenyl bridge is directly dependent on this angle.
In the ground state, the twisted conformation limits the electronic coupling between the donor and acceptor moieties. Upon photoexcitation, the molecule seeks a more planar conformation to maximize conjugation and stabilize the newly formed charge-transfer state. nih.gov This conformational relaxation is a key process in the excited-state dynamics. The extent and speed of this planarization can influence the fluorescence quantum yield and lifetime. If the molecule can achieve a stable, planar excited state, it is more likely to decay radiatively (fluoresce). However, if significant torsional motion is required and hindered (e.g., in a viscous solvent), non-radiative decay pathways may become more prominent, leading to lower fluorescence efficiency. nih.gov The dynamic, solvent-dependent interaction between close-lying excited electronic states can also play a crucial role in the relaxation pathway. researchgate.net Therefore, the interplay between the inherent electronic push-pull character and the conformational freedom of the biphenyl linker governs the ultimate photophysical behavior of the system.
Future Research Directions for 4 Dimethylamino 1,1 Biphenyl 2,5 Dione
Exploration of Novel and Highly Efficient Synthetic Routes
The advancement of applications for 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione is contingent upon the development of versatile and efficient synthetic methodologies. While classical approaches such as Suzuki-Miyaura cross-coupling reactions provide a foundational route for constructing the biphenyl (B1667301) core, future research should focus on more sustainable and atom-economical strategies. rsc.org
Key areas for exploration include:
Direct C-H Arylation: Investigating transition-metal-catalyzed C-H activation/arylation pathways could offer a more direct method for coupling the N,N-dimethylaniline donor moiety with a suitable benzoquinone precursor. This would reduce the need for pre-functionalized starting materials, minimizing waste and synthetic steps.
Electrochemical Synthesis: Electrochemical methods present a green and efficient alternative for synthesizing quinone derivatives. nih.govrsc.orgacs.org Future work could develop an electrochemical protocol for the oxidative coupling and functionalization steps, potentially allowing for synthesis on a larger scale with high purity. rsc.org
Flow Chemistry Protocols: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for the target compound and its derivatives would enable rapid library generation for structure-property relationship studies and facilitate larger-scale production for material fabrication.
Table 1: Comparison of Potential Synthetic Strategies
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Direct C-H Arylation | High atom economy, reduced pre-functionalization, shorter synthetic sequence. | Regioselectivity control, catalyst optimization, substrate scope limitations. |
| Electrochemical Synthesis | Use of electrons as a reagent, mild reaction conditions, high yields, scalability. nih.govacs.org | Electrode material selection, electrolyte optimization, managing side reactions. |
| Flow Chemistry | Precise control of temperature and time, enhanced safety, easy scalability, rapid optimization. | Reactor design for heterogeneous catalysis, managing precipitation, initial setup cost. |
Advanced Spectroscopic Characterization Under Extreme Conditions
A comprehensive understanding of the photophysical properties of this compound, particularly its ICT characteristics, is crucial. acs.orgresearchgate.netrsc.org While standard spectroscopic techniques provide baseline data, future research should employ advanced methods under non-standard conditions to probe the molecule's fundamental electronic and structural behavior.
Future spectroscopic investigations should include:
Ultrafast Transient Absorption Spectroscopy: To elucidate the dynamics of the ICT state, femtosecond transient absorption spectroscopy can be used to track the formation, relaxation, and decay pathways of the excited state on ultrashort timescales. acs.org This is essential for understanding the efficiency of charge separation and recombination. acs.org
High-Pressure Spectroscopy: Applying high pressure can systematically alter intermolecular distances and molecular conformations, thereby tuning the electronic coupling and ICT energy levels. researchgate.netnih.gov High-pressure UV-Vis, fluorescence, and Raman spectroscopy can reveal how compression affects the ground and excited states, providing insights into the material's potential for piezochromic applications. rsc.orgmdpi.com
Low-Temperature Spectroscopy: At cryogenic temperatures, thermal broadening of spectral features is minimized, allowing for higher resolution of vibronic structures. Low-temperature photoluminescence and absorption studies can provide a clearer picture of the excited-state potential energy surface and identify subtle electronic transitions that are masked at room temperature. rsc.org
Development of Multiscale Computational Models and Machine Learning Approaches
To accelerate the discovery and optimization of materials based on the biphenyl-dione scaffold, a strong synergy between experimental work and computational modeling is essential. rsc.org Future efforts should focus on developing robust predictive models that can guide synthetic efforts.
Promising computational directions include:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be crucial for calculating the molecule's ground and excited-state properties, including HOMO/LUMO energy levels, absorption spectra, and the nature of electronic transitions. mdpi.commdpi.com These calculations can rationalize experimental observations and predict the effects of structural modifications.
Multiscale Modeling: For simulating the behavior of the molecule within a material or device context (e.g., in a polymer matrix or on a semiconductor surface), multiscale approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) will be necessary to balance accuracy with computational cost.
Machine Learning (ML) and AI: By generating a computational database of derivatives with varying substituents, ML models can be trained to predict key properties such as redox potentials, band gaps, and absorption maxima from simple molecular descriptors. icisequynhon.comresearchgate.net This data-driven approach can rapidly screen vast chemical spaces for candidates with desired characteristics for specific applications, significantly reducing the experimental workload. nih.govarxiv.orgscitechdaily.com
Table 2: Computational and Machine Learning Strategies
| Method | Objective | Predicted Properties |
|---|---|---|
| DFT/TD-DFT | Elucidate electronic structure and photophysical properties. mdpi.com | HOMO/LUMO energies, electron density distribution, absorption/emission spectra, ICT character. |
| QM/MM | Simulate behavior in complex environments (e.g., solution, solid-state). | Solvatochromic shifts, intermolecular interaction energies, charge transport parameters. |
| Machine Learning | High-throughput screening and property prediction. icisequynhon.comresearchgate.net | Redox potentials, band gaps, quantum yields, device performance metrics. |
Design of Multifunctional Materials Incorporating the Biphenyl-Dione Scaffold
The inherent redox activity of the quinone unit and the charge-transfer nature of the molecule make the this compound scaffold an excellent building block for multifunctional organic materials. sci-hub.stresearchgate.net
Future material design should target:
Energy Storage: The reversible two-electron redox process of the dione (B5365651) moiety is ideal for charge storage. rsc.org Research should focus on incorporating this scaffold into polymers or covalent organic frameworks (COFs) to create robust cathode materials for rechargeable batteries (e.g., Li-ion, Na-ion). mdpi.comacs.org The goal is to achieve high capacity, stable cycling, and high redox potentials. researchmap.jpacs.org
Chemosensors: The sensitivity of the ICT band to the local environment can be exploited for chemical sensing. By functionalizing the biphenyl-dione core, materials can be designed to exhibit colorimetric or fluorometric responses upon binding to specific analytes (e.g., metal ions, anions, or volatile organic compounds).
Electrochromic Materials: The distinct optical properties of the neutral and reduced (hydroquinone) states of the molecule could be harnessed to create electrochromic materials. When integrated into a thin film, applying a voltage could switch the material's color and transparency, making it suitable for smart windows and displays.
Expansion into Emerging Photonic and Electronic Device Architectures
The donor-acceptor structure of this compound is a foundational element in organic electronics. rsc.org Future research should aim to integrate this molecule into next-generation device architectures.
Potential applications to be explored include:
Organic Light-Emitting Diodes (OLEDs): The molecule's ICT fluorescence could be tuned through chemical modification to achieve emission across the visible spectrum. Its potential as a bifunctional material, serving as both an emitter and a host, could be investigated for deep-blue or green OLEDs. mdpi.com
Organic Field-Effect Transistors (OFETs): The planar biphenyl system facilitates π-π stacking, which is crucial for charge transport. By tuning the HOMO/LUMO levels, derivatives could be designed as p-type or n-type semiconductors for use in OFETs, which are key components of flexible electronics and sensors. rsc.org
Non-Volatile Memory Devices: Systems based on donor-acceptor charge transfer have demonstrated electrical bistability, a property essential for memory applications. nih.gov Devices incorporating the biphenyl-dione molecule in a thin film could potentially be switched between high and low conductivity states by an electric field, enabling their use as organic memory elements.
Table 3: Potential Device Applications
| Device Application | Key Molecular Property | Research Goal |
|---|---|---|
| OLEDs | Intramolecular Charge Transfer (ICT) fluorescence. | High photoluminescence quantum yield (PLQY), color tuning, thermal stability. mdpi.com |
| OFETs | Ordered molecular packing, appropriate energy levels. | High charge carrier mobility, good on/off ratio, environmental stability. |
| Organic Photovoltaics (OPVs) | Broad absorption, efficient charge separation. | High power conversion efficiency (PCE) as a donor or acceptor component. researchgate.net |
| Memory Devices | Electrical bistability from charge transfer. nih.gov | Stable high/low conductivity states, high endurance, long retention time. |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione with high purity?
- Methodological Answer : Prioritize controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) to minimize side reactions. Use column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) for purification. Confirm purity via HPLC coupled with UV-Vis spectroscopy (λ_max ~300 nm for quinone absorption bands) and compare retention times against known standards .
Q. How can spectroscopic techniques distinguish structural isomers of this compound?
- Methodological Answer : Combine NMR (¹H and ¹³C) and FTIR analysis:
- ¹H NMR : Compare aromatic proton splitting patterns; the dimethylamino group (δ ~2.8–3.2 ppm) and quinone protons (δ ~6.5–7.5 ppm) provide distinct shifts.
- FTIR : Identify carbonyl stretching vibrations (C=O at ~1680–1700 cm⁻¹) and N–H bending (if present) to differentiate substituent arrangements .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Conduct a hazard assessment using SDS data. Use fume hoods for synthesis steps involving volatile reagents (e.g., dimethylamine derivatives). Implement PPE (gloves, lab coats) and emergency spill kits for quinone-related intermediates, which may exhibit oxidative toxicity .
Advanced Research Questions
Q. How can computational modeling optimize the electronic properties of this compound for photochemical applications?
- Methodological Answer : Employ density functional theory (DFT) to calculate HOMO-LUMO gaps and charge-transfer dynamics. Validate predictions with cyclic voltammetry (scan rates: 50–200 mV/s) to correlate redox potentials with theoretical values. Use COMSOL Multiphysics® to simulate photostability under UV irradiation .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Perform systematic solubility studies using Hansen solubility parameters (HSPs) across solvents (e.g., DMSO, THF, chloroform). Apply statistical tools like ANOVA to assess variability between batches. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic forms influencing solubility .
Q. How can factorial design improve the yield of its catalytic derivatives?
- Methodological Answer : Design a 2³ factorial experiment varying catalyst loading (e.g., Pd/C), temperature (80–120°C), and reaction time (12–24 hrs). Analyze interactions using response surface methodology (RSM). Optimize conditions via Pareto charts to identify dominant factors (e.g., catalyst % impacts yield more than time) .
Q. What advanced techniques characterize its role in electron-transfer mechanisms within supramolecular systems?
- Methodological Answer : Use time-resolved fluorescence spectroscopy (TRFS) to measure excited-state lifetimes. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. Correlate findings with X-ray crystallography to map structural-electronic relationships in co-crystals with acceptors like TCNQ .
Methodological Frameworks for Research Design
Q. How to align experimental studies of this compound with theoretical frameworks in organic electronics?
- Methodological Answer : Ground hypotheses in Marcus theory for electron transfer. Design experiments to test reorganization energy (λ) predictions using temperature-dependent electrochemical impedance spectroscopy (EIS). Compare results with literature data on analogous quinone derivatives .
Q. What strategies ensure reproducibility in synthesizing functionalized derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
